3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a fused imidazole-thiazole core. Key structural features include:
- 6-Phenyl substituent: Enhances aromatic interactions in biological targets.
- 3-Methyl group: Improves metabolic stability by reducing oxidative degradation.
- Oxolan-2-ylmethyl carboxamide: A tetrahydrofuran-derived substituent that may enhance solubility and bioavailability compared to alkyl or aryl groups .
Its structural analogs, however, demonstrate diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition .
Properties
IUPAC Name |
3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-16(17(22)19-10-14-8-5-9-23-14)24-18-20-15(11-21(12)18)13-6-3-2-4-7-13/h2-4,6-7,11,14H,5,8-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGFXCZXYYSBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a thiazole derivative that has gained attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Antitumor Properties
Thiazole derivatives, including the compound , have been extensively studied for their antitumor properties. The presence of a thiazole ring is often correlated with significant cytotoxic activity against various cancer cell lines. Research indicates that compounds with specific substitutions on the thiazole ring exhibit enhanced biological activity.
Case Studies and Findings
- Cytotoxic Activity : In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example:
- Mechanisms of Action : The mechanisms through which these compounds exert their effects include:
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural features. Key findings from SAR studies include:
- Thiazole Ring : Essential for cytotoxic activity; modifications can either enhance or reduce efficacy.
- Substituents : The nature and position of substituents on the phenyl and thiazole rings play a crucial role in determining the potency of these compounds. For instance, compounds with halogen substitutions often show improved activity due to increased lipophilicity and better interaction with biological targets .
Comparative Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Compound 4c | MCF-7 | 2.57 | VEGFR-2 inhibition |
| Staurosporine | MCF-7 | 6.77 | General kinase inhibition |
| Compound 4c | HepG2 | 7.26 | Cell cycle arrest |
| Sorafenib | HepG2 | 8.4 | VEGFR-2 inhibition |
Scientific Research Applications
Pharmacological Properties
-
Anticancer Activity
- The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of imidazo-thiazoles can exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structural frameworks can target specific pathways involved in tumor growth and metastasis .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Study 1: Anticancer Evaluation
A study conducted on a series of imidazo-thiazole derivatives demonstrated their efficacy against HeLa and MCF7 cancer cell lines. The compound exhibited an IC50 value of 12 µM against HeLa cells, indicating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In a comparative analysis of various imidazo-thiazole derivatives, one compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Comparison with Similar Compounds
Table 1: Key Analogs and Activity Profiles
Key Observations:
- Substituent Impact : The oxolan-2-ylmethyl group in the target compound may improve solubility over bulkier groups (e.g., piperazine in 5l) but could reduce target affinity compared to halogenated aryl substituents (e.g., 4-chlorophenyl in 5l) .
- Core Modifications : Imidazo[2,1-b][1,3,4]thiadiazole derivatives (–2) exhibit lower IC50 values (sub-micromolar) than imidazo[2,1-b][1,3]thiazoles, suggesting the thiadiazole core enhances potency in certain cancer models .
Physicochemical Properties
Key Observations:
- Solubility : The oxolan group in the target compound likely increases water solubility compared to purely aromatic analogs (e.g., 5k with a 4-methoxybenzyl group) .
- Synthetic Accessibility : Most analogs are synthesized via condensation or cyclization reactions, with yields ranging from 60–81% .
Mechanism of Action and Selectivity
- Kinase Inhibition : Compound 5l () inhibits VEGFR2, a key angiogenesis target, while indole derivatives () may act via CDK1 or tubulin disruption .
- Selectivity : The target compound’s tetrahydrofuran group could reduce off-target effects compared to charged substituents (e.g., piperazine in 5l), which may enhance tissue penetration .
Q & A
Basic: What are the established synthetic routes for preparing 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide?
Methodological Answer:
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves cyclization reactions. For example, thiadiazole precursors can be synthesized by reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes). Subsequent cyclization in DMF with iodine and triethylamine generates the imidazo-thiazole core, accompanied by sulfur elimination (1/8 S₈) . For analogs, hydrazonoyl halides or active chloromethylene compounds may be used in N,N-dimethylformamide (DMF) to form thiadiazoline or thiazolidinone intermediates, which are further functionalized .
Key Steps:
- Precursor Preparation: Use of carboxamides and hydrazine derivatives in polar aprotic solvents (e.g., acetonitrile).
- Cyclization: DMF with iodine/TEA for sulfur extrusion and heterocycle formation.
- Purification: Chromatography (e.g., ethyl acetate/hexane) for derivatives .
Basic: How is the structural integrity of this compound validated in synthetic studies?
Methodological Answer:
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR: Assign peaks to verify substituents (e.g., oxolan-2-ylmethyl protons at δ 3.5–4.0 ppm, imidazo-thiazole aromatic protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy: Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .
- Mass Spectrometry: Validate molecular weight (e.g., [M+H]⁺ peaks consistent with theoretical values) .
Example: For N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)benzothiazole-3-carboxamide analogs, NMR confirmed regioselective substitution patterns, while IR identified thiazolidinone C=O stretches at 1720 cm⁻¹ .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key variables include:
- Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency .
- Catalysts: Iodine and triethylamine promote sulfur elimination and cyclization .
- Temperature Control: Reflux (e.g., 80–100°C) balances reaction rate and byproduct minimization.
- Purification: Gradient flash chromatography (e.g., ethyl acetate/hexane) isolates derivatives with >95% purity .
Case Study: Cyclization in DMF at 90°C increased yields of imidazo-thiazole derivatives by 20% compared to room-temperature reactions .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies involve synthesizing analogs with:
- Varying Substituents: Modifying phenyl (e.g., electron-withdrawing groups) or oxolane moieties to assess biological activity shifts.
- Bioisosteric Replacements: Substituting thiazole with oxadiazole or triazole cores .
- Pharmacophore Mapping: Computational tools (e.g., molecular docking) identify critical interactions (e.g., hydrogen bonding with GSK-3β) .
Example: In benzothiazole-3-carboxamide analogs, 4-chlorophenyl substitution enhanced inhibitory activity against kinase targets by 40% compared to unsubstituted derivatives .
Advanced: How are computational methods applied to predict biological activity?
Methodological Answer:
- Molecular Docking: AutoDock or Schrödinger Suite models interactions with targets (e.g., GSK-3β, kinases). For example, docking studies revealed hydrogen bonds between the carboxamide group and Thr138/Arg141 residues in GSK-3β .
- QSAR Models: Regression analysis correlates electronic descriptors (e.g., logP, polar surface area) with activity data .
- MD Simulations: Assess binding stability over time (e.g., 100 ns simulations for imidazo-thiazole derivatives) .
Data Contradiction: How are discrepancies in reported synthetic yields resolved?
Methodological Answer:
Conflicting yields (e.g., 37% vs. 70% for similar derivatives) are addressed by:
- Reaction Monitoring: TLC or HPLC tracks intermediate formation.
- Parameter Replication: Standardizing solvent purity, catalyst ratios, and inert atmospheres (N₂/Ar).
- Byproduct Analysis: LC-MS identifies side products (e.g., dimerization or oxidation artifacts) .
Case Study: Lower yields in chlorophenyl-substituted analogs were attributed to steric hindrance, resolved by increasing reaction time from 1 hour to 3 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
